ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate
CAS No.:
Cat. No.: VC14495727
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO4 |
|---|---|
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate |
| Standard InChI | InChI=1S/C13H13NO4/c1-2-17-12(15)13-7-9(13)11(14-16)8-5-3-4-6-10(8)18-13/h3-6,9,16H,2,7H2,1H3/b14-11+ |
| Standard InChI Key | FXCTZFMSAHZQTR-SDNWHVSQSA-N |
| Isomeric SMILES | CCOC(=O)C12CC1/C(=N/O)/C3=CC=CC=C3O2 |
| Canonical SMILES | CCOC(=O)C12CC1C(=NO)C3=CC=CC=C3O2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate, reflects its intricate structure, which includes:
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A cyclopropane ring fused to a chromene system.
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A hydroxyimino group () at the 7-position, adopting a Z configuration.
The Z stereochemistry of the hydroxyimino group is critical for its biological activity, as geometric isomerism often influences receptor binding affinity. The fused cyclopropane-chromene scaffold contributes to its rigidity, potentially enhancing stability in biological systems.
Structural Identifiers
Key identifiers and computational descriptors are summarized below:
Synthesis and Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the compound is synthesized through multi-step organic reactions. Key steps likely involve:
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Chromene Formation: Cyclization of a phenolic precursor to construct the chromene backbone.
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Cyclopropanation: Introduction of the cyclopropane ring via [2+1] cycloaddition or similar methods.
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Hydroxyimino Incorporation: Oxime formation at the 7-position, ensuring Z stereoselectivity.
The lack of publicly available synthetic details presents an opportunity for future research to optimize yield and stereochemical purity.
Analytical Characterization
Spectroscopic and chromatographic methods confirm its structure:
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NMR Spectroscopy: and NMR spectra validate proton environments and carbon frameworks.
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Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 247.25 .
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X-ray Crystallography: Limited data exist, but crystallography could resolve stereochemical ambiguities.
Pharmacological Profile
Mechanism of Action
Ethyl (7Z)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate acts as a non-competitive antagonist at mGluR1, a Group I metabotropic glutamate receptor. Unlike competitive antagonists, it binds to an allosteric site (transmembrane domain) distinct from the glutamate binding pocket, modulating receptor activity without obstructing endogenous ligand binding . Key mechanistic insights include:
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Calcium Signaling Inhibition: Suppresses mGluR1-mediated mobilization with an of 6.5 µM in recombinant systems .
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Phosphoinositide Hydrolysis Reduction: Attenuates glutamate-induced inositol trisphosphate () production, disrupting downstream signaling.
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Selectivity: No activity observed at 100 µM on other mGluR subtypes (e.g., mGluR5) or ionotropic glutamate receptors .
Research Applications
Pain Sensitization
mGluR1 activation contributes to central sensitization in chronic pain. Preclinical studies demonstrate that this compound reduces hyperalgesia in rodent models by blocking spinal mGluR1 signaling .
Neuropsychiatric Conditions
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Anxiety and Depression: mGluR1 antagonism in the amygdala and prefrontal cortex correlates with anxiolytic and antidepressant effects in mice.
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Schizophrenia: Modulates glutamatergic dysregulation in hippocampal circuits, suggesting potential as an adjunct therapy.
Cognitive and Behavioral Studies
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Memory Formation: Inhibits fear memory consolidation in contextual fear conditioning paradigms.
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Addiction: Attenuates cocaine-seeking behavior in rats, implicating mGluR1 in reward pathways.
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